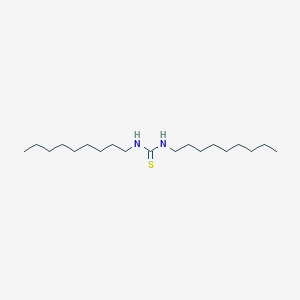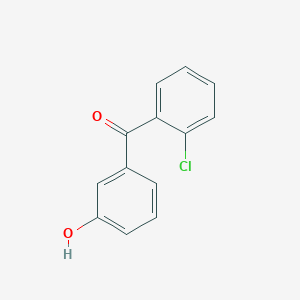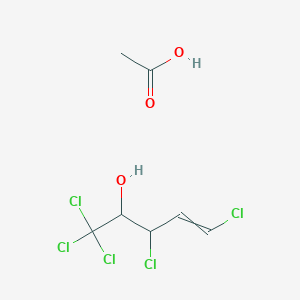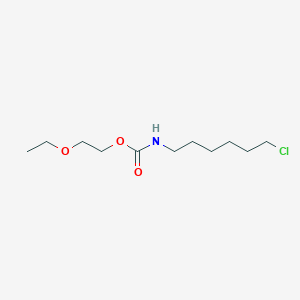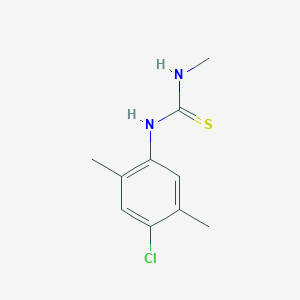![molecular formula C14H16N2S B14512779 4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline CAS No. 63029-16-3](/img/structure/B14512779.png)
4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a sulfanyl group and a dimethylaniline moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline typically involves the reaction of 4-aminophenyl sulfide with N,N-dimethylaniline under specific conditions. One common method includes the use of a coupling agent such as thionyl chloride or cyanuric chloride in the presence of a base like triethylamine. The reaction is usually carried out in an anhydrous solvent such as acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the yield and efficiency of the reaction . Additionally, the combination of H2O2 and SOCl2 has been used for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which then react with amines to form the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable color compounds.
Mecanismo De Acción
The mechanism of action of 4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics .
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilic acid: An organic compound with similar structural features but different functional groups.
4-Aminophenyl sulfone: Shares the amino and sulfanyl groups but differs in the overall structure.
Uniqueness
4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline is unique due to its combination of aniline and sulfanyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
63029-16-3 |
|---|---|
Fórmula molecular |
C14H16N2S |
Peso molecular |
244.36 g/mol |
Nombre IUPAC |
4-[4-(dimethylamino)phenyl]sulfanylaniline |
InChI |
InChI=1S/C14H16N2S/c1-16(2)12-5-9-14(10-6-12)17-13-7-3-11(15)4-8-13/h3-10H,15H2,1-2H3 |
Clave InChI |
YAECAHNHKBIWCT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)


